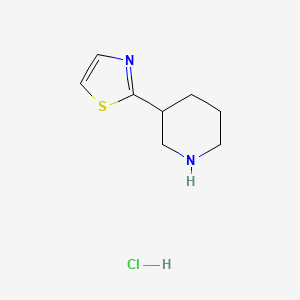![molecular formula C8H9BN2O2 B6314359 {1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid CAS No. 1430237-52-7](/img/structure/B6314359.png)
{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been studied for its potential activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of “{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” and its derivatives is a topic of ongoing research . The synthesis process often involves complex chemical reactions and requires careful optimization .Molecular Structure Analysis
The molecular structure of “{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” is characterized by a pyrrolo[2,3-b]pyridine core . The exact structure can be viewed using specialized software .Chemical Reactions Analysis
The chemical reactions involving “{1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” are complex and can vary depending on the specific conditions and reactants used .Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibition
The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and their abnormal activation is associated with cancer progression. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for cancer therapy . For instance, one derivative exhibited significant inhibitory activity and induced apoptosis in breast cancer cells .
Kinase Inhibition
Kinase inhibitors are an important class of drugs in the treatment of diseases where cell signaling goes awry. The pyrrolopyridine scaffold, to which the compound belongs, has been noted for its kinase inhibitory activity. This makes it a valuable scaffold for developing new kinase inhibitors, which could lead to treatments for diseases like cancer, diabetes, and inflammatory disorders .
Antimicrobial and Antifungal Applications
Compounds with the pyrrolopyridine structure have exhibited antimicrobial and antifungal activities. This suggests that derivatives of “{1-methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid” could be synthesized to develop new antibiotics or antifungal agents, addressing the growing concern of antibiotic resistance .
Antiviral Research
The pyrrolopyridine derivatives have also shown promise in antiviral research. Their ability to inhibit viral replication could be harnessed to create new antiviral drugs, especially in the face of emerging viral diseases .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrrolopyridine derivatives make them potential candidates for the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds could help in managing conditions like arthritis and asthma .
Antioxidant Development
Oxidative stress is implicated in many diseases, including neurodegenerative disorders. The antioxidant activity of pyrrolopyridine derivatives suggests that they could be used to develop treatments that protect cells from oxidative damage .
Drug Discovery and Lead Compound Optimization
The compound’s structure is an attractive scaffold for drug discovery due to its biological activity and potential for modification. It can serve as a lead compound for the synthesis of a variety of drugs, with the possibility of optimizing its properties for better efficacy and safety .
Material Science: Organic Synthesis
In material science, the boronic acid group of the compound is useful in organic synthesis, including palladium-catalyzed reactions and ruthenium-catalyzed silylation reactions. This highlights its utility in creating complex organic molecules for various applications .
Wirkmechanismus
- FGFRs play essential roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with cancer progression and development .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth, survival, and angiogenesis .
Target of Action
Mode of Action
Result of Action
Eigenschaften
IUPAC Name |
(1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BN2O2/c1-11-3-2-7-8(11)4-6(5-10-7)9(12)13/h2-5,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMYIQRQOQYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN2C)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-methyl-1H-pyrrolo[3,2-b]pyridin-6-yl}boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

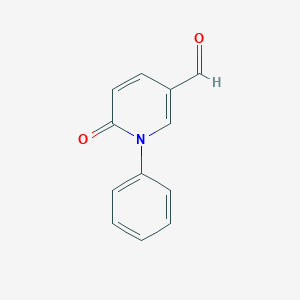
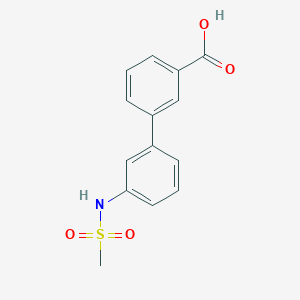
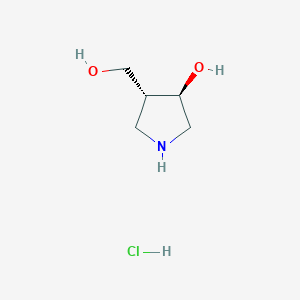
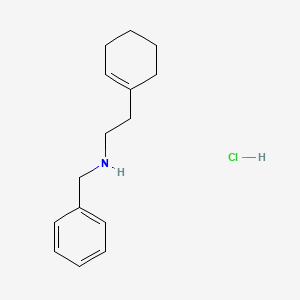
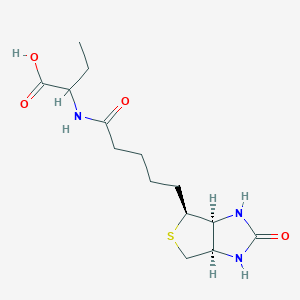
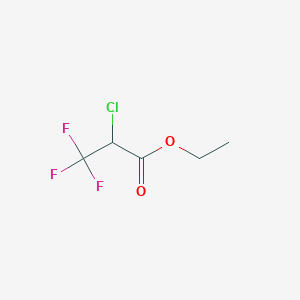
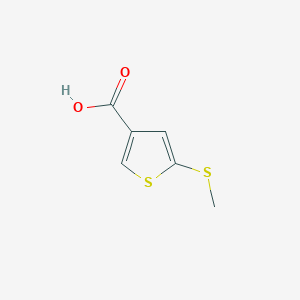
![1H-Pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B6314332.png)


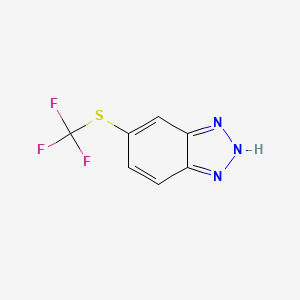
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
